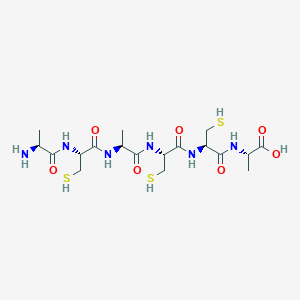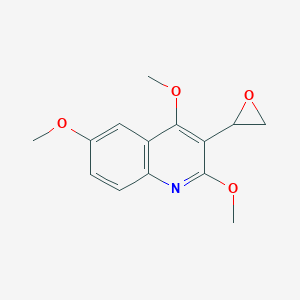
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-: is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of pharmacological activities. The compound features three methoxy groups at positions 2, 4, and 6, and an oxiranyl group at position 3, making it a unique and versatile molecule in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Oxiranyl Group Addition: The oxiranyl group can be introduced through epoxidation reactions. This can be achieved by treating the corresponding alkene with peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
化学反应分析
Types of Reactions:
Oxidation: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkyl halides, amines, thiols
Major Products:
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Substituted quinoline derivatives
科学研究应用
Chemistry: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the study of cell signaling pathways and molecular mechanisms of diseases.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on the cell surface, influencing cell signaling pathways and cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting cell signaling and communication.
Pathways: Influence on pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Quinoline: The parent compound, known for its broad range of pharmacological activities.
2,4,6-Trimethoxyquinoline: Lacks the oxiranyl group but shares the methoxy substitutions.
3-Oxiranylquinoline: Lacks the methoxy groups but contains the oxiranyl group.
Uniqueness: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is unique due to the presence of both methoxy and oxiranyl groups. This combination enhances its reactivity and potential for diverse chemical transformations. The compound’s unique structure also contributes to its distinct pharmacological properties, making it a valuable molecule in scientific research and industrial applications.
属性
CAS 编号 |
827303-68-4 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
2,4,6-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-8-4-5-10-9(6-8)13(17-2)12(11-7-19-11)14(15-10)18-3/h4-6,11H,7H2,1-3H3 |
InChI 键 |
LRNNRINKGWDJND-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C3CO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
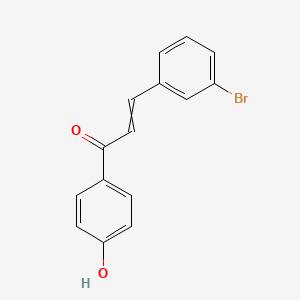
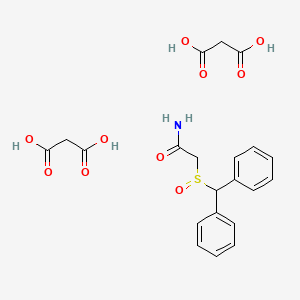
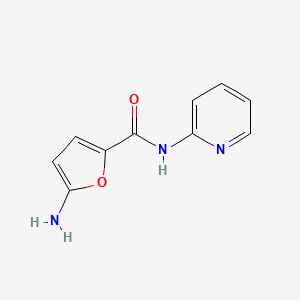
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)

![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)

![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
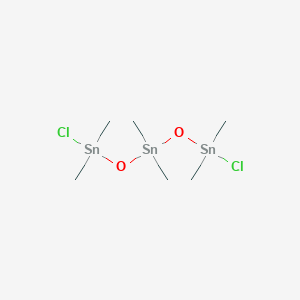
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
